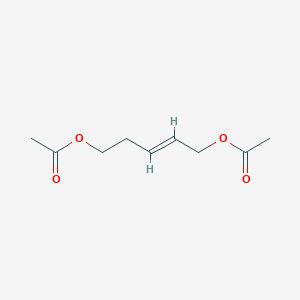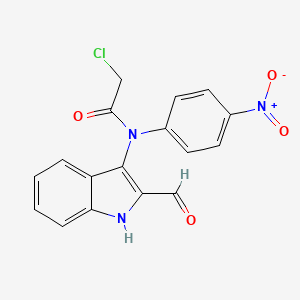
N-Benzyl-9-heptyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-9-heptyl-9H-purin-6-amine is a heterocyclic aromatic compound that belongs to the purine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 9 and a heptyl group at the same position on the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-heptyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with benzyl and heptyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-9-heptyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or heptyl groups, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
N-Benzyl-9-heptyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-9-heptyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to purine receptors, modulating signal transduction pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-9H-purin-6-amine
- N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
- 6-Benzyladenine
Uniqueness
N-Benzyl-9-heptyl-9H-purin-6-amine is unique due to the presence of both benzyl and heptyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This structural uniqueness can lead to different interactions with molecular targets and potentially novel applications in various fields.
Propriétés
Numéro CAS |
64498-13-1 |
|---|---|
Formule moléculaire |
C19H25N5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-benzyl-9-heptylpurin-6-amine |
InChI |
InChI=1S/C19H25N5/c1-2-3-4-5-9-12-24-15-23-17-18(21-14-22-19(17)24)20-13-16-10-7-6-8-11-16/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,20,21,22) |
Clé InChI |
SQRUSJUIUYALEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)



![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)








